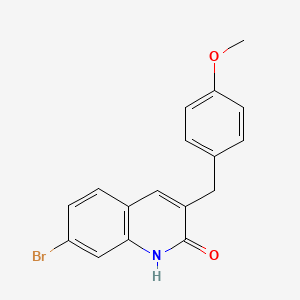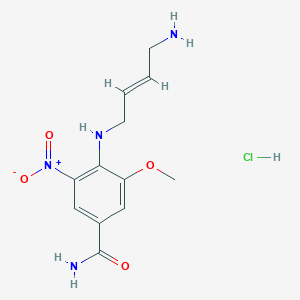![molecular formula C11H15BrClNO2S B13145729 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S and a molecular weight of 340.66 g/mol . This compound is known for its unique structure, which includes a bromothiophene moiety attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Piperidine Ring: The brominated thiophene is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.
Carboxylation: The piperidine derivative is carboxylated using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
Substituted Thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a dimethylamine group instead of the piperidine ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a bromothiophene and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and synthesis .
Properties
Molecular Formula |
C11H15BrClNO2S |
|---|---|
Molecular Weight |
340.66 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-10-5-4-8(16-10)7-13-6-2-1-3-9(13)11(14)15;/h4-5,9H,1-3,6-7H2,(H,14,15);1H |
InChI Key |
NHUQZJHVXZEYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(S2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


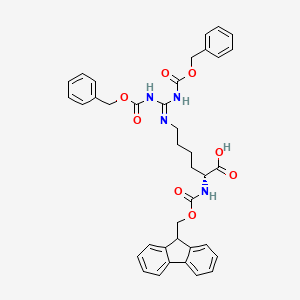



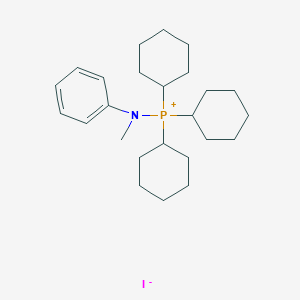
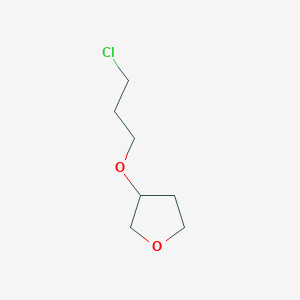
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
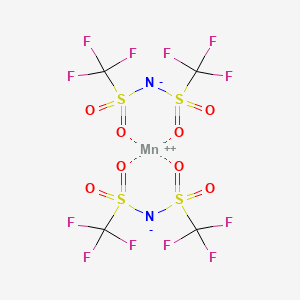
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)

